Cas no 1248486-76-1 ((4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine)

(4-Chloro-3-fluorophenyl)methyl(3-methylbutyl)amine is a fluorinated and chlorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a halogenated phenyl group with a branched alkylamine moiety, offering unique reactivity and selectivity in synthetic pathways. The presence of both chloro and fluoro substituents enhances its electronic properties, making it a versatile intermediate for the development of bioactive compounds. The compound's stability and well-defined stereochemistry facilitate precise modifications in drug discovery and material science. Its solubility in common organic solvents further simplifies handling in laboratory settings. This amine is particularly valuable for designing targeted molecules in medicinal chemistry due to its balanced lipophilicity and functional group compatibility.
(4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine structure
1248486-76-1 structure
Product Name:(4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine
CAS No:1248486-76-1
MF:C12H17ClFN
MW:229.721485853195
CID:5177595
PubChem ID:61649077
Update Time:2025-06-11

(4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine Chemical and Physical Properties

Names and Identifiers

    • [(4-Chloro-3-fluorophenyl)methyl](3-methylbutyl)amine
    • (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine
    • Inchi: 1S/C12H17ClFN/c1-9(2)5-6-15-8-10-3-4-11(13)12(14)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3
    • InChI Key: VLUXDTZECXXYEN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)CNCCC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 175
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12

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(4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine Related Literature

Additional information on (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine

Introduction to (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine and Its Applications in Modern Chemical Biology

CAS no. 1248486-76-1 refers to a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, formally known as (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine, represents a fascinating example of how structural modifications can lead to novel pharmacological activities and therapeutic potential. The presence of both chloro and fluoro substituents on the aromatic ring, combined with the N-alkylated side chain, makes this molecule a versatile scaffold for further derivatization and investigation.

The chemical structure of this compound encompasses several key features that contribute to its biological relevance. The aromatic ring, substituted with a chloro group at the 4-position and a fluoro group at the 3-position, enhances its lipophilicity and electronic properties, which are critical factors in drug design. Additionally, the N-methyl(3-methylbutyl)amine side chain introduces a tertiary amine functionality, which can participate in various hydrogen bonding interactions and metal coordination events, further expanding its potential applications.

In recent years, there has been a growing interest in exploring the pharmacological properties of arylalkylamines due to their reported activities as kinase inhibitors, G-protein coupled receptor modulators, and neurotransmitter receptor ligands. The specific combination of substituents in (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine suggests potential interactions with biological targets involved in cancer signaling pathways, inflammation, and neurodegenerative diseases. Preliminary studies have indicated that derivatives of this compound exhibit promising effects in modulating enzyme activity and receptor binding affinity.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The unique substitution pattern allows for easy modification through various synthetic strategies, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, replacing the chloro group with other electron-withdrawing or electron-donating groups could alter the compound's solubility, bioavailability, and target specificity. Similarly, modifications to the N-alkyl side chain could enhance metabolic stability or improve binding interactions with specific biological targets.

Recent advancements in computational chemistry have facilitated the rapid screening of virtual libraries containing thousands of derivatives of this compound. Machine learning models trained on experimental data have shown remarkable accuracy in predicting biological activity, allowing researchers to prioritize promising candidates for further investigation. This high-throughput approach has significantly accelerated the drug discovery process, making compounds like (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine valuable assets in modern medicinal chemistry.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in fine chemical preparation. Key synthetic steps include aromatic halogenation followed by nucleophilic substitution reactions to introduce the fluoro group. The introduction of the N-alkyl side chain typically requires reductive amination or nucleophilic alkylation techniques. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly impact biological activity.

In addition to its potential as an active pharmaceutical ingredient (API), this compound serves as an important intermediate in the synthesis of more complex molecules. Its structural features make it an ideal building block for constructing heterocyclic scaffolds or for introducing specific functional groups that are critical for biological activity. Researchers often use this compound as a starting point for exploring new chemical space, leveraging its known properties while introducing novel modifications to explore uncharted pharmacological territories.

The regulatory landscape for compounds like (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine is another critical consideration in drug development. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for advancing these compounds through clinical trials and towards market approval. Collaborative efforts between synthetic chemists, biologists, and regulatory experts are necessary to navigate these complexities effectively.

Future research directions for this compound may include exploring its role in treating neurological disorders such as Alzheimer's disease or Parkinson's disease. The amine functionality could potentially interact with neurotransmitter receptors or enzyme systems implicated in these conditions. Additionally, investigating its anti-inflammatory properties could open new avenues for treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

The versatility of (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine also extends to materials science applications. Its ability to form coordination complexes with metal ions makes it a candidate for developing novel catalysts or functional materials. These applications could have far-reaching implications beyond pharmaceuticals, contributing to advancements in industrial chemistry and material engineering.

In conclusion, compounds like CAS no. 1248486-76-1, specifically (4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine, represent a cornerstone of modern chemical biology research due to their unique structural features and broad range of potential applications. Ongoing studies continue to uncover new therapeutic possibilities and synthetic strategies that enhance their value as research tools and lead compounds for drug discovery efforts worldwide.

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